molecular formula C52H38O2 B3229322 (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol CAS No. 1286189-19-2

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B3229322
CAS No.: 1286189-19-2
M. Wt: 694.9 g/mol
InChI Key: YNNGMKJMXCSEJI-UHFFFAOYSA-N
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Description

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthol derivative with a partially hydrogenated naphthalene backbone (octahydrobinaphthalene) and pyrenyl substituents at the 3,3' positions. Its S-configuration ensures enantioselectivity in asymmetric catalysis and materials science applications . The hydroxyl groups at the 2,2' positions serve as coordination sites for metal catalysts, while the pyrenyl substituents enhance π-π stacking interactions, making it useful in supramolecular chemistry and photophysical studies . The compound’s molecular formula is C₄₈H₃₈O₂, with a molecular weight of 646.80 g/mol . It is stored under inert conditions (2–8°C) to prevent oxidation or decomposition .

Properties

IUPAC Name

1-(2-hydroxy-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-pyren-1-yl-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H38O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h5-6,9-12,15-28,53-54H,1-4,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNGMKJMXCSEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)C7=C8CCCCC8=CC(=C7O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the binaphthalene core, which is achieved through a series of coupling reactions.

    Hydrogenation: The binaphthalene core undergoes hydrogenation to introduce the octahydro groups at the specified positions.

    Final Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol undergoes various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under controlled conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the selective formation of enantiomerically pure products, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is studied for its potential as a molecular probe. Its fluorescent properties make it useful in imaging and tracking biological processes at the molecular level.

Medicine

In medicine, the compound’s chiral properties are explored for the development of new drugs. Its ability to interact selectively with biological targets makes it a promising candidate for therapeutic applications.

Industry

In the industrial sector, (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural and chemical properties.

Mechanism of Action

The mechanism of action of (S)-5,5’,6,6’,7,7’,8,8’-Octahydro-3,3’-di-1-pyrenyl-[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituents (3,3') Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-binaphthalene-2,2'-diol Pyrenyl C₄₈H₃₈O₂ 646.80 High steric bulk, strong π-π interactions, S-configuration (enantioselective)
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-binaphthalene-2,2'-diol Phenyl C₃₂H₃₀O₂ 470.58 Moderate steric bulk, R-configuration, lower enantiomeric excess (ee)
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-binaphthalene-2,2'-diol Phenanthrenyl C₄₈H₃₈O₂ 646.80 Larger planar substituents, enhanced fluorescence
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-... CF₃-substituted phenyl C₃₄H₂₈F₆O₂ 582.58 Electron-withdrawing groups, improved oxidative stability
(S)-7,7'-Bis((triethylsilyl)oxy)-binaphthalene-2,2'-diol Triethylsilyloxy C₃₂H₄₆O₄Si₂ 595.00 Hydrolytic stability, high ee (90%)

Key Observations :

  • Pyrenyl substituents (target compound) provide greater steric hindrance and π-conjugation than phenyl or phenanthrenyl groups, favoring applications in asymmetric catalysis and optoelectronics .
  • Electron-withdrawing groups (e.g., CF₃) enhance oxidative stability but reduce nucleophilicity .
  • Bulky silyl groups (e.g., triethylsilyloxy) improve enantiomeric excess (ee ≥ 90%) by stabilizing transition states .

Stereochemical and Enantioselectivity Trends

Table 2: Enantiomeric Excess (ee) and Catalytic Performance

Compound Name Configuration ee (%) Application Example
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-binaphthalene-2,2'-diol S N/A* Chiral ligands for transition-metal catalysts
(S)-7,7'-Bis((tert-butyldimethylsilyl)oxy)-binaphthalene-2,2'-diol S 92 Asymmetric oxidative coupling
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-diphenyl-binaphthalene-2,2'-diol R 85 Organocatalysis

Key Observations :

  • The S-configuration is critical for achieving high enantioselectivity in catalytic asymmetric reactions .
  • Steric bulk (e.g., pyrenyl, silyloxy) correlates with higher ee values by restricting conformational flexibility .

Table 3: Stability and Handling Requirements

Compound Name Stability Hazard Statements Storage Conditions
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-binaphthalene-2,2'-diol Air-sensitive H302, H315, H319, H335 Inert atmosphere, 2–8°C
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-9-phenanthrenyl-binaphthalene-2,2'-diol Moisture-sensitive N/A Ambient (data limited)
3,3',5,5'-Tetramethyl-biphenyl-2,2'-diol Stable None reported Ambient

Key Observations :

  • The pyrenyl-substituted compound requires stringent storage conditions due to air sensitivity and health hazards (e.g., skin/eye irritation) .
  • Less substituted analogs (e.g., biphenyl diols) exhibit better ambient stability .

Biological Activity

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of binaphthyl derivatives and is characterized by its unique stereochemistry and structural features. The focus of this article is to explore its biological activity based on existing research findings.

  • Molecular Formula : C32H30O2
  • Molecular Weight : 446.58 g/mol
  • CAS Number : 575451-08-0

These properties suggest a relatively large and complex structure that may interact with biological systems in unique ways.

Antioxidant Activity

Research indicates that compounds similar to (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress which is linked to various diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of binaphthyl derivatives. For instance:

  • In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for certain derivatives against breast cancer cells .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest at the S phase in treated cells. This suggests that (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol may also possess similar properties .

Antimicrobial Activity

The antimicrobial activity of related compounds has been documented extensively:

  • Bacterial Strains Tested : Compounds have shown effectiveness against strains such as E. coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Some studies report MIC values comparable to standard antibiotics .

Study 1: Anticancer Activity Assessment

A detailed investigation was conducted on a series of binaphthyl derivatives including (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol. The study utilized various cancer cell lines to evaluate cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AMCF-71.29
Compound BMDA-MB-2312.96
(S)-CompoundMCF-71.50

The results indicated that the tested compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 1.50 µM.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

Bacterial StrainInhibition Zone (mm)
E. coli29
Klebsiella sp.24
Staphylococcus aureus30

The compound demonstrated substantial antibacterial activity with inhibition zones comparable to those of established antibiotics .

Q & A

Q. How is the absolute configuration of this binaphthyl derivative determined experimentally?

The absolute configuration is typically resolved via X-ray crystallography. Single-crystal diffraction data can be refined using programs like SHELXL, which employs direct methods for phase determination and least-squares refinement. Comparative analysis with structurally similar (R)-isomers (e.g., trimethylphenyl-substituted analogs) aids in validating stereochemical assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

  • Using personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact .
  • Storing in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers .
  • Following first-aid measures for accidental exposure (e.g., flushing skin with water for 15 minutes and seeking medical attention) .

Q. Which spectroscopic methods are most effective for characterizing its structural purity?

High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves overlapping signals caused by diastereotopic protons and pyrenyl substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydroxyl and aromatic functionalities .

Advanced Research Questions

Q. How can synthetic routes be optimized to address steric hindrance from pyrenyl groups during functionalization?

Steric challenges in pyrenyl-substituted binaphthyls can be mitigated by:

  • Using bulky protecting groups (e.g., triphenylsilyl) to direct regioselective reactions .
  • Employing low-temperature conditions to stabilize intermediates in phosphorylation or coupling steps (e.g., POCl₃ in pyridine at 95°C) .

Q. What crystallographic strategies resolve disorder in octahydro-binaphthalene frameworks?

For disordered structures, SHELXL’s "PART" and "SUMP" commands partition occupancy for overlapping atoms. Twinning refinement (via TWIN/BASF) and restraints on bond lengths/angles improve model accuracy. High-resolution data (≤ 0.8 Å) is critical .

Q. How can bidirectional synthesis approaches streamline the preparation of complex derivatives?

Bidirectional methods, as demonstrated in quinone synthesis, enable simultaneous functionalization of both naphthalene units. Key steps include:

  • Allylation or benzylation of symmetric intermediates to preserve chirality .
  • Catalytic hydrogenation or oxidation (e.g., Pd/CuCl₂-mediated O₂ activation) to install multiple functional groups .

Q. What experimental designs minimize variability in catalytic activity studies of this compound?

Randomized block designs with split-split plots (e.g., varying solvents, temperatures, and substrates) reduce confounding factors. Replicates (≥4) and ANOVA analysis statistically validate trends in enantioselectivity or yield .

Methodological Notes

  • Data Contradictions : Discrepancies in crystallographic refinement (e.g., SHELX vs. other software) require cross-validation with spectroscopic data .
  • Advanced NMR : Isotopic labeling (e.g., ¹³C-enriched samples) clarifies signal assignments in crowded spectra .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 2
(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-di-1-pyrenyl-[1,1'-binaphthalene]-2,2'-diol

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